(Ethylenedioxy)dimethanol synthesis from ethylene glycol and formaldehyde
(Ethylenedioxy)dimethanol synthesis from ethylene glycol and formaldehyde
An In-depth Technical Guide to the Synthesis of (Ethylenedioxy)dimethanol from Ethylene (B1197577) Glycol and Formaldehyde (B43269)
For Researchers, Scientists, and Drug Development Professionals
(Ethylenedioxy)dimethanol (EDDM), also known as ethylene glycol bis(semiformal), is a versatile organic compound recognized for its efficacy as a broad-spectrum biocide.[1] Its primary mechanism of action involves the slow release of formaldehyde upon hydrolysis, which disrupts cellular functions in microorganisms by cross-linking proteins and DNA.[1] This controlled release makes it a valuable preservative in various industrial applications, including water treatment systems, paints, coatings, adhesives, and metalworking fluids.[2]
This technical guide provides a comprehensive overview of the synthesis of (ethylenedioxy)dimethanol from its core reactants, ethylene glycol and formaldehyde. It details the primary synthetic pathways, reaction mechanisms, experimental protocols, and key parameters that influence product yield and purity.
Core Synthesis Pathway: Acid-Catalyzed Condensation
The most documented and industrially significant method for synthesizing (ethylenedioxy)dimethanol is the acid-catalyzed condensation of ethylene glycol with a source of formaldehyde.[3] This reaction is an example of hemiacetal formation, where an alcohol (ethylene glycol) reacts with an aldehyde (formaldehyde). The overall reaction is a condensation process where water is typically formed as a byproduct, especially when using aqueous formaldehyde (formalin).[1][3]
The general chemical equation is:
HO-CH₂-CH₂-OH + 2 CH₂O → HO-CH₂-O-CH₂-CH₂-O-CH₂-OH
Sources of Formaldehyde
Several sources of formaldehyde can be utilized in the synthesis:
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Paraformaldehyde: A solid polymer of formaldehyde, this is a widely used reactant in both laboratory and industrial settings.[3] Its use requires an initial depolymerization step, which is facilitated by the acid catalyst and heat.[3]
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Formaldehyde Gas: Bubbling gaseous formaldehyde directly through ethylene glycol in the presence of an acid catalyst is an alternative method.[3] This approach avoids the need for depolymerization but necessitates specialized equipment for handling the gaseous reactant.[3]
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Alternative Formaldehyde Donors: Other compounds capable of releasing formaldehyde, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), can also be reacted with ethylene glycol under strong acid catalysis to yield the desired product.[3][4]
The reaction proceeds via a protonation mechanism, as illustrated below.
Caption: Acid-catalyzed synthesis of EDDM from ethylene glycol and formaldehyde.
Experimental Protocols and Key Parameters
Precise control over reaction conditions is critical for maximizing the yield of (ethylenedioxy)dimethanol while minimizing the formation of byproducts, such as formic acid from the oxidation of formaldehyde.[3]
Key Reaction Parameters
The efficiency of the synthesis is significantly influenced by the catalyst choice and physical conditions. A summary of these parameters is provided below.
| Parameter | Typical Value / Condition | Rationale & Impact on Synthesis | Source |
| Catalyst | Strong acids (e.g., H₂SO₄, p-Toluenesulfonic acid) | Facilitates paraformaldehyde depolymerization and the condensation reaction. | [3] |
| Catalyst Conc. | 0.5 to 2.0% by weight | Optimizes reaction rate; higher concentrations can lead to unwanted side reactions. | [3] |
| Temperature | 60°C to 90°C | Balances a sufficient reaction rate with the prevention of reactant degradation or side reactions. | [3] |
| Molar Ratio | Ethylene Glycol : Formaldehyde ≈ 1 : 2.2 | An excess of formaldehyde is used to drive the reaction to completion and ensure full conversion of ethylene glycol. | [3] |
| pH | Acidic | Maintaining an acidic environment is crucial for optimizing both the yield and purity of the final product. | [1] |
Generalized Laboratory Synthesis Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of (ethylenedioxy)dimethanol using paraformaldehyde.
Materials:
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Ethylene Glycol
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Paraformaldehyde
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Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirring
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Neutralizing agent (e.g., sodium bicarbonate solution)
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Separatory funnel
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Distillation apparatus (for purification)
Procedure:
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Charging the Reactor: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add ethylene glycol.
-
Molar Ratio Calculation: Calculate and weigh the required amount of paraformaldehyde to achieve a molar ratio of approximately 1:2.2 (ethylene glycol to formaldehyde). Add the paraformaldehyde to the flask.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., H₂SO₄) to the mixture, typically between 0.5% and 2.0% of the total reactant weight.
-
Reaction: Attach the reflux condenser and begin heating the mixture to a temperature between 60°C and 90°C with continuous stirring. Maintain this temperature for the duration of the reaction, monitoring for the dissolution of paraformaldehyde and subsequent reaction progress.
-
Neutralization: After the reaction is complete (typically determined by analytical monitoring), cool the mixture to room temperature. Slowly add a neutralizing agent to quench the acid catalyst.
-
Purification: The crude product may be purified. This can involve washing with water to remove any remaining water-soluble impurities, followed by distillation to remove byproducts like formic acid and isolate the pure (ethylenedioxy)dimethanol.[3]
References
- 1. Buy (Ethylenedioxy)dimethanol (EVT-297545) | 3586-55-8 [evitachem.com]
- 2. Bactericide Chemical (ethylenedioxy)dimethanol 90% Liquid EDDM CAS 3586-55-8 - Sinobio Chemistry [sinobiochemistry.com]
- 3. (Ethylenedioxy)dimethanol (EDDM) Research Reagent [benchchem.com]
- 4. ETHYLENEDIOXYDIMETHANOL - Ataman Kimya [atamanchemicals.com]
